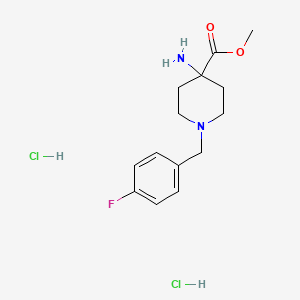
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C14H19FN2O2·2HCl It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a fluorobenzyl group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with methyl chloroformate to introduce the ester group, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride
- Methyl 4-amino-1-(2-fluorobenzyl)piperidine-4-carboxylate dihydrochloride
Uniqueness
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties.
Biologische Aktivität
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride (CAS No. 916422-84-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19FN2O2
- Molecular Weight : 266.31 g/mol
- Solubility : Moderately soluble in water
- Boiling Point : Not available
- Safety Classifications : Warning; may cause skin and eye irritation .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Specifically, it is known to influence the endocannabinoid system and may act as a selective inhibitor of certain enzymes involved in cannabinoid metabolism, such as monoacylglycerol lipase (MAGL).
Key Mechanisms
- Inhibition of MAGL : This compound has been shown to inhibit MAGL, which is responsible for the hydrolysis of endocannabinoids like 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the compound may increase levels of 2-AG, potentially enhancing cannabinoid receptor signaling.
- Antiproliferative Effects : Research indicates that derivatives of piperidine compounds exhibit antiproliferative activity against various cancer cell lines. The presence of the fluorobenzyl group may enhance this activity by improving lipophilicity and receptor binding affinity.
Table 1: Biological Activity Summary
Case Study 1: Antiproliferative Activity in Cancer Cells
A study investigated the effects of this compound on human breast cancer cell lines (MDA-MB-231 and MCF-7). The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell viability compared to non-cancerous cells. The mechanism was linked to enhanced apoptosis and cell cycle arrest.
Case Study 2: Neuropharmacological Effects
In another study focused on neuropharmacology, the compound was evaluated for its effects on cannabinoid receptors in vivo. The results indicated that administration led to increased locomotor activity in rodent models, suggesting potential applications in treating conditions such as anxiety or depression through modulation of endocannabinoid signaling.
Eigenschaften
CAS-Nummer |
1211617-03-6 |
|---|---|
Molekularformel |
C14H21Cl2FN2O2 |
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
methyl 4-amino-1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C14H19FN2O2.2ClH/c1-19-13(18)14(16)6-8-17(9-7-14)10-11-2-4-12(15)5-3-11;;/h2-5H,6-10,16H2,1H3;2*1H |
InChI-Schlüssel |
ZIHHSILLJOGVJP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















